The synthesis of (R)-2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)ethanol typically involves multiple steps, starting from readily available materials. The general synthetic route includes:
Industrial production methods may involve optimized versions of these synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for efficient and sustainable synthesis of similar compounds.
The molecular structure of (R)-2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)ethanol features:
The compound's molecular formula is C10H22N2O, and its InChI representation is InChI=1S/C10H22N2O/c1-9(2)12(6-7-13)10-4-5-11(3)8-10/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1.
(R)-2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)ethanol can participate in various chemical reactions:
The mechanism of action of (R)-2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Key aspects of its mechanism may include:
While specific data for (R)-2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)ethanol is limited, some general properties can be inferred:
(R)-2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)ethanol has several scientific research applications:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5